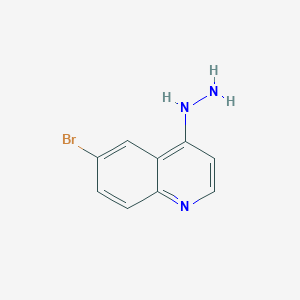![molecular formula C18H12Cl4N2O4S2 B12121792 N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide CAS No. 50389-12-3](/img/structure/B12121792.png)
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is an organic compound characterized by the presence of a perchlorinated phenylene ring bonded to two benzenesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide typically involves the chlorination of 1,4-phenylenediamine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or perchloric acid, and sulfonating agents like benzenesulfonyl chloride. The process is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the perchlorinated phenylene ring can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n’-Diacetyl-1,4-phenylenediamine: This compound has similar structural features but lacks the perchlorinated phenylene ring.
n,n’-Diethyl-1,4-phenylenediamine: Another related compound with ethyl groups instead of sulfonamide groups.
n,n’-Bis(dipp)-phenanthrene-9,10-diimine: A compound with a similar core structure but different substituents.
Uniqueness
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is unique due to its perchlorinated phenylene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
50389-12-3 |
|---|---|
Molekularformel |
C18H12Cl4N2O4S2 |
Molekulargewicht |
526.2 g/mol |
IUPAC-Name |
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H |
InChI-Schlüssel |
MGWQBOXYCUJGJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)

![3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12121773.png)
![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

